1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-10-6-14(7-11-17)12-21-18(23)22-13-19(24,16-8-9-16)15-4-2-1-3-5-15/h1-7,10-11,16,24H,8-9,12-13H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITNZSIESUJFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NCC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 2-cyclopropyl-2-hydroxy-2-phenylethylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with an isocyanate to form the final urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The following compounds share functional or substituent similarities with the target molecule, enabling comparative analysis:
1-(2-(1H-Pyrrole-2-Carbonyl)Phenyl)-3-(4-Methoxyphenyl)Urea
- Structure : Contains a pyrrole-carbonyl group and 4-methoxyphenyl substituent .
- Synthesis : Achieved via one-step (72% yield) or two-step methods, with reaction time impacting yield (3 hours vs. 15 minutes) .
- Key Differences :
- The methoxy group enhances polarity compared to the target’s chlorophenyl group.
- Absence of a cyclopropyl ring reduces steric hindrance and ring strain.
- Pyrrole-carbonyl moiety may increase planarity, influencing binding interactions.
1-(4-Chlorophenyl)-3-(Prop-2-Yn-1-Yl)Urea
- Structure : Features a propargyl group and 4-chlorophenyl substituent .
- Properties :
- Key Differences :
- Lack of hydroxyl and cyclopropyl groups reduces hydrogen-bonding capacity and conformational complexity.
1-(4-Bromophenyl)-3-(2-Chlorophenyl)Urea
- Structure : Dual halogenated aromatic rings (4-bromo and 2-chloro) .
- Properties :
- Key Differences :
- Halogen positioning (para vs. ortho) alters electronic effects.
- Absence of aliphatic substituents simplifies the structure.
1-Benzyl-3-(4-Chlorophenyl)-1-Methoxyurea
- Structure : Includes benzyl and methoxy groups .
- Properties :
- Key Differences: Methoxy group improves solubility in polar solvents, whereas the target’s hydroxyl group may enhance aqueous solubility further.
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
| Compound | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| Target Compound | 4-Chlorobenzyl, cyclopropyl, hydroxyl | ~350 (estimated) | High steric hindrance, hydrogen bonding |
| 1-(2-Pyrrole-Carbonyl)Urea | Pyrrole-carbonyl, 4-methoxyphenyl | ~337 (estimated) | Planar structure, polar methoxy group |
| 1-(4-Cl-Ph)-3-PropargylUrea | Propargyl, 4-chlorophenyl | 208.65 | Alkyne reactivity, low molecular weight |
| 1-(4-Br-Ph)-3-(2-Cl-Ph)Urea | 4-Bromo, 2-chloro | 332.10 | High lipophilicity, halogen interactions |
| 1-Benzyl-1-MethoxyUrea | Benzyl, methoxy, 4-chlorophenyl | 290.74 | Enhanced solubility, π-π stacking |
Hypothetical Bioactivity
- The hydroxyl and cyclopropyl groups in the target compound may improve binding specificity in biological systems (e.g., enzyme inhibition) compared to halogenated analogs .
- Increased molecular weight (~350 g/mol) could reduce bioavailability relative to smaller analogs like 1-(4-Cl-Ph)-3-propargylurea (208.65 g/mol) .
Research Implications and Limitations
- Gaps in Data : Direct experimental data (e.g., solubility, stability) for the target compound are unavailable in the provided evidence, necessitating further study.
- Contradictions : and highlight the sensitivity of urea synthesis to reaction conditions, suggesting similar variability could apply to the target’s preparation .
Biological Activity
1-[(4-Chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea, commonly referred to as a substituted urea compound, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a urea moiety substituted with a 4-chlorobenzyl group and a cyclopropyl-phenylethyl alcohol derivative. The presence of the chlorophenyl group is significant for its biological activity.
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit notable antitumor properties. For instance, studies on chloroethylnitrosoureas have shown that structural modifications can enhance their ability to cross-link DNA, which is crucial for their cytotoxic effects against cancer cells. The genotoxicity profile suggests that compounds with strong cross-linking potential may have higher therapeutic efficacy in oncology settings .
The primary mechanism attributed to the biological activity of this compound involves:
- DNA Cross-Linking : Similar compounds have demonstrated the ability to form interstrand cross-links in DNA, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is essential for their antitumor activity .
- Inhibition of Enzymatic Activity : Substituted ureas are known to inhibit various enzymes, including those involved in tumor proliferation pathways.
Case Studies and Research Findings
- Study on Genotoxicity : A comparative study on the genotoxic effects of chloroethylnitrosoureas revealed that certain derivatives lead to significant DNA damage in cultured cells. The results indicated that the therapeutic index could be improved by optimizing structural features to enhance selectivity towards tumor cells while minimizing off-target effects .
- Antiviral Activity : In a separate investigation into related urea derivatives, compounds were synthesized and tested for anti-HIV activity. Some derivatives exhibited promising results, suggesting that similar structural motifs may be explored for antiviral applications .
Data Table: Comparative Biological Activities
| Compound Name | Structure | Antitumor Activity | Mechanism |
|---|---|---|---|
| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | Structure | Moderate | DNA cross-linking |
| 1-Nitroso-1-(2-hydroxypropyl)-3-(2-chloroethyl)urea | Structure | High | DNA cross-linking |
| This compound | Structure | TBD | TBD |
Q & A
Q. What are the recommended synthetic routes for preparing 1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of urea derivatives typically involves coupling isocyanates with amines. For example, 3-chlorophenyl isocyanate can react with substituted amines in inert solvents like dichloromethane or toluene under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts . For analogs with cyclopropane substituents, pre-functionalization of the amine precursor (e.g., 2-cyclopropyl-2-hydroxy-2-phenylethylamine) may be required. Reaction optimization includes solvent selection (polar aprotic solvents enhance nucleophilicity), temperature control (reflux for faster kinetics), and stoichiometric balancing to minimize side products. Evidence from similar compounds shows that THF with LiAlH4 can reduce intermediates selectively .
Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection involves mounting a crystal on a diffractometer (e.g., Bruker D8 Venture). For refinement, the SHELX system (e.g., SHELXL) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Key parameters include:
- R factor : Aim for <0.07 (e.g., R = 0.068 in a related urea derivative study ).
- Data-to-parameter ratio : >15:1 ensures model reliability.
Hydrogen bonding networks, particularly involving the urea moiety, should be analyzed to confirm molecular packing .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm substituent integration and connectivity. The urea NH protons typically appear as broad singlets (δ 5–7 ppm).
- FT-IR : Look for urea C=O stretches (~1640–1680 cm) and hydroxyl (O–H) stretches (~3200–3500 cm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm mass accuracy.
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this urea derivative?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., Cryptosporidium parvum IMPDH, a known urea target ). Focus on hydrogen bonding between the urea moiety and active-site residues.
- ADMET Prediction : Tools like SwissADME assess solubility (LogP <5 preferred) and permeability. The cyclopropane group may enhance metabolic stability .
Q. What experimental strategies resolve contradictions in reported biological efficacy across studies?
- Methodological Answer :
- Dose-Response Curves : Validate activity with IC values in multiple assays (e.g., enzymatic vs. cell-based).
- Metabolite Screening : Use LC-MS to identify degradation products that might explain variability (e.g., hydrolysis of the urea group under physiological pH) .
- Structural Analog Comparison : Benchmark against analogs like 1-(4-chlorophenyl)-3-(2-phenoxyphenyl)urea to isolate substituent effects .
Q. What are the key stability challenges for this compound under storage or experimental conditions?
- Methodological Answer :
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (e.g., analogs degrade above 150°C ).
- Light Sensitivity : UV-vis spectroscopy to monitor photodegradation; store in amber vials at -20°C.
- Hydrolytic Stability : Accelerated stability studies in buffers (pH 4–9) to assess urea bond lability .
Q. How can the compound’s reactivity be exploited for functionalization or derivatization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
